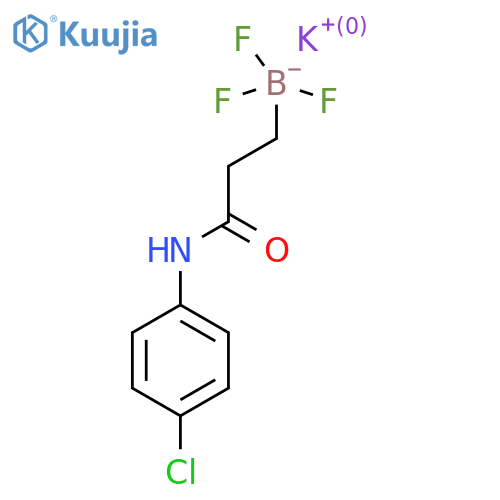

Cas no 1705578-12-6 (Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate)

1705578-12-6 structure

商品名:Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

CAS番号:1705578-12-6

MF:C9H9BClF3KNO

メガワット:289.531372785568

CID:4703678

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate 化学的及び物理的性質

名前と識別子

-

- potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

- AM87579

- Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

-

- インチ: 1S/C9H9BClF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1

- InChIKey: VYTBQSKVVKRHON-UHFFFAOYSA-N

- ほほえんだ: [K+].ClC1C=CC(=CC=1)NC(CC[B-](F)(F)F)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 247

- トポロジー分子極性表面積: 29.1

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P855340-1g |

Potassium (3-((4-chlorophenyl)amino) -3-oxopropyl)trifluoroborate |

1705578-12-6 | 98% | 1g |

¥4,383.00 | 2022-09-01 | |

| TRC | P126665-250mg |

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate |

1705578-12-6 | 250mg |

$ 475.00 | 2022-06-03 | ||

| TRC | P126665-500mg |

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate |

1705578-12-6 | 500mg |

$ 790.00 | 2022-06-03 |

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

1705578-12-6 (Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate) 関連製品

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量